molecular formula C14H13Cl4N B14073027 [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14073027
M. Wt: 337.1 g/mol
InChI Key: AICYYEPRQGONAY-UHFFFAOYSA-N
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Description

[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor to introduce the chlorine atoms. This is followed by the formation of the cyclohexa-2,4-dienyl ring and the attachment of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The removal of oxygen or the addition of hydrogen, which can lead to the formation of simpler compounds.

    Substitution: The replacement of one atom or group of atoms with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly chlorinated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
  • [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine

Uniqueness

Compared to similar compounds, [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(15)7-10(12)9-4-5-11(16)14(18)13(9)17/h3,5-7,9H,4H2,1-2H3

InChI Key

AICYYEPRQGONAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C2CC=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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